molecular formula C5H10N2O4 B1353324 Ser-gly CAS No. 687-63-8

Ser-gly

Cat. No. B1353324
CAS RN: 687-63-8
M. Wt: 162.14 g/mol
InChI Key: WOUIMBGNEUWXQG-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ser-Gly is a dipeptide formed from L-serine and glycine residues . It plays a role as a metabolite .


Synthesis Analysis

Ser-Gly is involved in various metabolic processes. For instance, it has been found that cancer cells cultured in a standard tissue culture medium depend on exogenous serine for optimal growth . The lower requirement for exogenous serine under these culture conditions reflects both increased de novo serine synthesis and the use of hypoxanthine (not present in the standard medium) to support purine synthesis .


Molecular Structure Analysis

Ser-Gly has a molecular formula of C5H10N2O4 . Its molecular weight is 162.14 g/mol . The IUPAC name for Ser-Gly is 2-[[ (2S)-2-amino-3-hydroxypropanoyl]amino]acetic acid .


Chemical Reactions Analysis

Ser-Gly is involved in various chemical reactions. For instance, it has been found that limiting serine availability leads to increased uptake of extracellular hypoxanthine, sparing available serine for other pathways such as glutathione synthesis .


Physical And Chemical Properties Analysis

Ser-Gly has a molecular weight of 162.14 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 4 .

Scientific Research Applications

Protein Engineering

Ser-Gly linkers are commonly chosen by protein engineers to introduce flexible and hydrophilic spacers between protein domains . This is important to understand the effect on functional properties of fusion proteins, including energy transfer efficiency in luminescent sensor proteins, intramolecular domain interactions, and (multivalent) binding .

Enhancement of Recombinant Antibodies Expression

Ser-Gly linkers have been used to investigate the enhancement of the expression of recombinant antibodies . This application is crucial in the field of biotechnology where the production of antibodies is necessary for various diagnostic and therapeutic purposes.

Development of Enzyme Variants

Ser-Gly linkers have been utilized to develop enzyme variants with increased activity . This has significant implications in the field of enzymology and biocatalysis, where enzymes are used to catalyze specific biochemical reactions.

Insights into Mechanisms of Enzymatic Reactions

Ser-Gly linkers have been employed to gain insights into mechanisms of enzymatic reactions . Understanding these mechanisms is fundamental to the field of biochemistry and can lead to the development of new drugs and therapies.

Sensor Proteins

Ser-Gly linkers have been used to afford various types of sensor proteins . These sensor proteins can be used in a variety of applications, including medical diagnostics, environmental monitoring, and biological research.

Understanding and Tuning Binding Properties

Ser-Gly linkers can be used to understand and tune the binding properties of multidomain proteins . This is particularly important in the field of structural biology and drug design, where understanding how proteins interact with each other and with small molecules is crucial.

Future Directions

Ser-Gly linkers are gaining popularity in protein engineering. Future research is expected to focus on gaining a quantitative insight into their conformational behavior, which is important to understand the effect on functional properties of fusion proteins . The application of unnatural amino acids for the development of highly selective peptide linkers is also a promising future direction .

properties

IUPAC Name

2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c6-3(2-8)5(11)7-1-4(9)10/h3,8H,1-2,6H2,(H,7,11)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIMBGNEUWXQG-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317330
Record name L-Serylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ser-gly

CAS RN

687-63-8
Record name L-Serylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=687-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Serylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Serylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ser-gly
Reactant of Route 2
Reactant of Route 2
Ser-gly
Reactant of Route 3
Reactant of Route 3
Ser-gly
Reactant of Route 4
Reactant of Route 4
Ser-gly
Reactant of Route 5
Reactant of Route 5
Ser-gly
Reactant of Route 6
Reactant of Route 6
Ser-gly

Q & A

Q1: What is the significance of the Ser-Gly sequence in proteins?

A: The Ser-Gly sequence, particularly when repeated, serves as a crucial recognition and attachment site for glycosaminoglycan (GAG) chains in many proteoglycans []. These GAG chains, such as heparan sulfate and chondroitin sulfate, are long, negatively charged polysaccharide chains that contribute to the structural integrity and function of the extracellular matrix and cell surface.

Q2: How does the presence of Ser-Gly influence the attachment of heparan sulfate and chondroitin sulfate?

A: Research suggests that structural elements beyond the Ser-Gly sequence play a role in dictating whether a site is glycosylated and with which type of GAG. For instance, in mouse syndecan-1, the C-terminal Ser-Gly cluster, surrounded by hydrophilic amino acids, is exclusively modified with chondroitin sulfate. Conversely, the N-terminal cluster, containing both hydrophilic and hydrophobic regions around Ser-Gly sequences, exhibits both heparan sulfate and chondroitin sulfate attachment [].

Q3: Are all Ser-Gly sequences in a protein modified with GAGs?

A: No, not all Ser-Gly sequences are modified with GAGs. Studies indicate that flanking amino acid sequences influence whether a Ser-Gly site is glycosylated and, if so, with which GAG type [, ]. For example, in Chinese Hamster Ovary (CHO) cell syndecan-1, two Ser-Gly sites near the transmembrane domain are solely chondroitin sulfate attachment points, while three N-terminal sites accommodate both heparan sulfate and chondroitin sulfate [].

Q4: Can the presence or absence of Ser-Gly affect disease states?

A: Yes, mutations in Ser-Gly containing regions can disrupt protein function and contribute to disease. In human fibrinogen Rouen, a bleeding disorder arises from a single amino acid mutation replacing Glycine with Valine at position 12 (Gly12 to Val12) within a Ser-Gly containing region. This mutation disrupts the structure of fibrinogen-like peptides when bound to thrombin, ultimately impairing blood clotting [].

Q5: How does the Ser-Gly sequence contribute to the function of decorin?

A: Decorin, a proteoglycan involved in collagen fibrillogenesis and transforming growth factor beta (TGF-beta) regulation, is cleaved by matrix metalloproteinases (MMPs) at specific sites, some of which are within Ser-Gly containing regions. This cleavage releases TGF-beta1 from the decorin-TGF-beta1 complex, potentially influencing tissue reactions [].

Q6: What is the role of the Ser-Gly sequence in the limulus clotting factor C?

A: In limulus factor C, a lipopolysaccharide-sensitive serine-protease zymogen, the Ser-Gly sequence is part of the activation site. The enzyme is activated by the cleavage of a Phe-Ile bond, which exposes the active serine protease domain containing the sequence -Asp-Ala-Cys-Ser-Gly-Asp-Ser-Gly-Gly-Pro- [, ].

Q7: Are there any known variations in the glycosylation of the Ser-Gly motif in different species?

A: Yes, comparing chicken aggrecan to its mammalian counterparts reveals variations in the chondroitin sulfate attachment region. Chicken aggrecan possesses a smaller chondroitin sulfate domain with distinctive repeat sequences containing the Ser-Gly motif. This variation suggests that different species may have evolved distinct chondroitin sulfate domain structures to fulfill specific functions [].

Q8: What is the role of the Ser49Gly polymorphism in the beta1-adrenergic receptor?

A: The Ser49Gly polymorphism in the beta1-adrenergic receptor is associated with clinical outcomes in heart failure. Studies suggest that the presence of the Gly-Gly genotype correlates with better clinical outcomes and a lower risk of mortality compared to the Ser-Ser genotype [, ].

Q9: What is the molecular formula and weight of the Ser-Gly dipeptide?

A9: The molecular formula of the Ser-Gly dipeptide is C5H10N2O4. Its molecular weight is 162.14 g/mol.

Q10: Are there specific spectroscopic techniques used to characterize Ser-Gly containing peptides?

A10: Yes, various spectroscopic techniques are employed to study Ser-Gly containing peptides, including:

  • Nuclear Magnetic Resonance (NMR): This technique elucidates the three-dimensional structure, conformational dynamics, and interactions with other molecules [, , ].
  • Circular Dichroism (CD): CD spectroscopy provides insights into the secondary structure of peptides, such as alpha-helices, beta-sheets, and random coils [].
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and secondary structural elements within peptides [].
  • Mass Spectrometry (MS): MS is used to determine the molecular weight and identify specific peptide fragments after enzymatic or chemical digestion [, , , ].

Q11: Can Ser-Gly containing peptides be used in drug design and delivery?

A: Research indicates potential applications of Ser-Gly containing peptides in drug development:* Drug Delivery: Conjugating drugs to Ser-Gly containing peptides might facilitate targeted drug delivery to specific tissues or cells expressing receptors for the corresponding GAG [, ].* Biomaterials: Synthetic silk-like proteins incorporating the Ser-Gly sequence show promise as scaffolds for bone regeneration due to their biocompatibility, biodegradability, and ability to promote hydroxyapatite deposition [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.